N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide
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Description
“N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide” is an organic compound1. It’s not intended for human or veterinary use and is available for research use only2.
Molecular Formula and Weight
The molecular formula of this compound is C23H22N2O4S and the molecular weight is 422.52.
Scientific Research Applications
Pharmacological and Structural Activity Relationships
Research has delved into the pharmacological potential and structure-activity relationships of sulfonamide derivatives, including those related to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide. For instance, studies have synthesized derivatives to explore their diuretic, antihypertensive, and anti-diabetic activities in rats, with some compounds exhibiting significant pharmacological effects (Mujeeb Ur Rahman et al., 2014).
Synthesis and Characterization
The synthesis and characterization of sulfonamide derivatives have been a focus of research, aiming to develop compounds with enhanced pharmacological properties. One study described the rhodium-catalyzed cyanation of chelation-assisted C-H bonds using a sulfonamide derivative, leading to the synthesis of various benzonitrile derivatives (Manthena Chaitanya et al., 2013).
Antimicrobial Activity
Sulfonamide derivatives have been evaluated for their antimicrobial properties. A novel 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide and its oxinates displayed significant antimicrobial activity against various bacterial and fungal strains, indicating the potential for development as new antimicrobial agents (S. Vanparia et al., 2010).
Anticancer Activity
Several studies have synthesized sulfonamide derivatives to explore their anticancer activities. Novel quinazolinone derivatives, including those related to the mentioned compound, have been synthesized and evaluated for their in vitro antitumor activity, showing promising results against various cancer cell lines (S. Alqasoumi et al., 2010).
properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-17-14-21(10-12-23(17)30-2)31(28,29)25-20-9-11-22-19(15-20)8-13-24(27)26(22)16-18-6-4-3-5-7-18/h3-7,9-12,14-15,25H,8,13,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQONLOCLKCXRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide |
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